molecular formula C13H21F2NOS B2442936 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide CAS No. 2320818-78-6

2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide

Cat. No. B2442936
CAS RN: 2320818-78-6
M. Wt: 277.37
InChI Key: AYGLZGMQOCTOCX-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide, also known as CP-DCA, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. CP-DCA is a small molecule that belongs to the class of thioacetamide derivatives.

Scientific Research Applications

Synthesis and Reactivity

Research in organic chemistry has explored the synthesis and reactivity of compounds similar to 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide. For example, Dyachenko et al. (2004) described the synthesis of substituted 1,3-Cyclohexadienes and Pyridine-2(1H)-thiones through the Michael reaction, showcasing methods that might be applicable for manipulating the structure of compounds like 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide for specific applications (Dyachenko, Dyachenko, & Chernega, 2004).

Biological Evaluation

Costello et al. (1991) discussed the use of conformational analysis in developing a series of potent opioid kappa agonists, highlighting the importance of structural configuration in biological activity, which could be relevant for designing derivatives of 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide with specific biological properties (Costello et al., 1991).

Antimicrobial Applications

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, aimed at antimicrobial applications. This suggests that modifications of the core structure of 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide could yield derivatives with potential antimicrobial properties (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Advanced Materials

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, highlighting a potential route for the synthesis or modification of compounds like 2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide for applications in material science or as intermediates in the synthesis of complex molecules (Magadum & Yadav, 2018).

properties

IUPAC Name

2-cyclopentylsulfanyl-N-(4,4-difluorocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NOS/c14-13(15)7-5-10(6-8-13)16-12(17)9-18-11-3-1-2-4-11/h10-11H,1-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGLZGMQOCTOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-N-(4,4-difluorocyclohexyl)acetamide

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